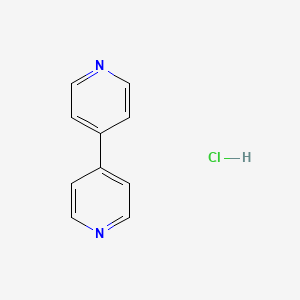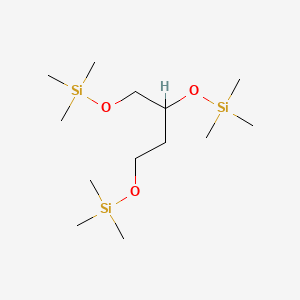
Butane, 1,2,4-tris(trimethylsiloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane, 1,2,4-tris(trimethylsiloxy)-, also known as 1,2,4-Butanetriol, 3TMS derivative, is a chemical compound with the molecular formula C13H34O3Si3 and a molecular weight of 322.6638 g/mol . This compound is characterized by the presence of three trimethylsiloxy groups attached to a butane backbone.
准备方法
The synthesis of Butane, 1,2,4-tris(trimethylsiloxy)- typically involves the reaction of 1,2,4-butanetriol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
1,2,4-Butanetriol+3(CH3)3SiCl→Butane, 1,2,4-tris(trimethylsiloxy)-+3HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.
化学反应分析
Butane, 1,2,4-tris(trimethylsiloxy)- undergoes various chemical reactions, including:
Hydrolysis: The trimethylsiloxy groups can be hydrolyzed to yield 1,2,4-butanetriol and trimethylsilanol.
Substitution: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The butane backbone can undergo oxidation and reduction reactions, although these are less common compared to reactions involving the trimethylsiloxy groups.
Common reagents used in these reactions include water or acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Butane, 1,2,4-tris(trimethylsiloxy)- has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where the trimethylsiloxy groups protect hydroxyl groups during multi-step syntheses.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Butane, 1,2,4-tris(trimethylsiloxy)- primarily involves the reactivity of the trimethylsiloxy groups. These groups can be easily removed under acidic or basic conditions, revealing the underlying hydroxyl groups. This property is exploited in organic synthesis to protect hydroxyl groups temporarily. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Butane, 1,2,4-tris(trimethylsiloxy)- can be compared with other similar compounds such as:
Butane, 1,2,3-tris(trimethylsiloxy)-: This compound has a similar structure but with the trimethylsiloxy groups attached to different positions on the butane backbone.
Butane, 1,2,4-triol: The parent compound without the trimethylsiloxy groups, which is more reactive and less stable under certain conditions.
The uniqueness of Butane, 1,2,4-tris(trimethylsiloxy)- lies in its specific substitution pattern, which provides distinct reactivity and stability compared to its analogs.
属性
CAS 编号 |
33581-75-8 |
|---|---|
分子式 |
C13H34O3Si3 |
分子量 |
322.66 g/mol |
IUPAC 名称 |
1,4-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C13H34O3Si3/c1-17(2,3)14-11-10-13(16-19(7,8)9)12-15-18(4,5)6/h13H,10-12H2,1-9H3 |
InChI 键 |
ZWTQGTCQGKKVSN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCCC(CO[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)



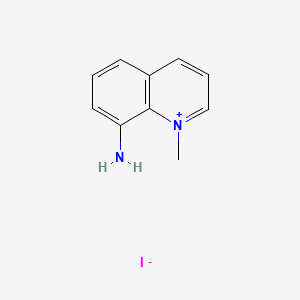


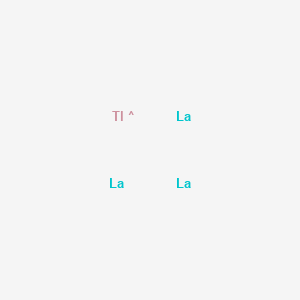

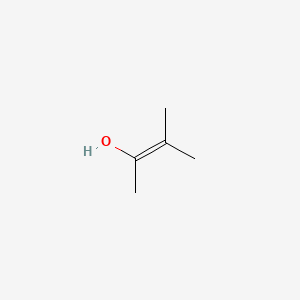
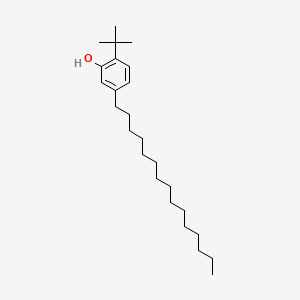
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

